(Z)-2-苄基烯环戊酮

描述

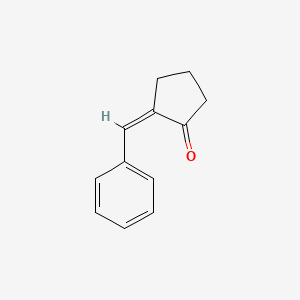

(Z)-2-Benzylidenecyclopentanone is an important organic compound that has a wide range of applications in the scientific research field. It is a cyclic compound with a five-membered ring structure and a single benzylidene group, and is used in a variety of synthetic organic chemistry applications. It is also used in the synthesis of various drugs and in the development of new drugs.

科学研究应用

Photodimerization Studies

The photodimerization properties of (Z)-2-Benzylidenecyclopentanone have been extensively studied. In a research by (Honda, 2002), the crystal structure of its photodimer was determined, revealing insights into the single-crystal-to-single-crystal photoreaction. Similarly, (Nakanishi et al., 1980) highlighted the topochemical and topotactic solid-state photodimerization of this compound, offering valuable information about the structural integrity during these processes.

Crystallographic Investigations

Research by (Turowska-Tyrk, 2002) monitored cooperative effects in single crystals of (Z)-2-Benzylidenecyclopentanone. X-ray diffraction methods were employed to observe the remarkable changes in the crystal lattice post UV irradiation, contributing significantly to the understanding of crystal transformation processes.

Applications in Organic Synthesis

The compound has been utilized in the synthesis of diverse organic structures. For instance, (Austin et al., 2007) explored its use in the synthesis of quinolines, demonstrating the compound’s versatility in organic reactions.

Antitumor and Biological Activities

Research by (Juang et al., 2004) investigated a derivative of (Z)-2-Benzylidenecyclopentanone for antitumor activities, indicating its potential in cancer research. Similarly, (Samir, 2016) explored the synthesis of biologically active derivatives, emphasizing the compound’s role in medicinal chemistry.

Insecticidal Applications

The compound has been used in synthesizing insecticidal agents. (Elliott et al., 1971) examined its role in creating new analogues of natural pyrethrins, an essential aspect of agricultural chemistry.

Kinetic Studies

Research by (Honda et al., 1999) delved into the kinetics of its photodimerization reaction using X-ray diffraction, offering valuable insights into the molecular processes involved.

Anti-Inflammatory Activity

The anti-inflammatory properties of derivatives of (Z)-2-Benzylidenecyclopentanone were studied by (Juan & Tao, 2006), indicating its potential in pharmacological applications.

Total Synthesis of Complex Molecules

(Hanessian et al., 2003) utilized (Z)-2-Benzylidenecyclopentanone in the total synthesis of complex molecules like borrelidin, demonstrating its utility in sophisticated synthetic routes.

Antitumor Structure-Activity Relationships

The antitumor activities and structure-activity relationships of its derivatives were investigated by (Ma Yu-zhuo, 2010), highlighting its importance in the development of new anticancer drugs.

Antimicrobial Photodynamic Therapy

The role of benzylidene cyclopentanone derivatives in antimicrobial photodynamic therapy was studied by (Fang et al., 2016), indicating its potential in treating antibiotic-resistant pathogens.

Crystal Structure Determination

(Kearsley & Desiraju, 1985) utilized the compound in determining organic crystal structures, showcasing its utility in crystallographic studies.

Synthesis of Arylidene Derivatives

(Kathiravan et al., 2017) synthesized arylidene derivatives of the compound and evaluated their antimicrobial and antifungal activities, expanding its scope in medicinal chemistry.

Imaging of HER2 Expression in Malignant Tumors

(Orlova et al., 2007) explored the use of a derivative in imaging HER2 expression in breast carcinomas, important in cancer diagnostics.

Antiviral Agent Synthesis

(Qiu et al., 1998) synthesized Z- and E-methylenecyclopropane nucleoside analogues of the compound for evaluation as antiviral agents, showing its potential in antiviral drug development.

Asymmetric Reduction in Organic Synthesis

(Štefane et al., 2017) conducted asymmetric reduction of derivatives, important for producing enantiomerically enriched compounds in organic chemistry.

Nonlinear Optical Properties

Finally, the nonlinear optical properties of bis-chalcone derivatives were investigated by (Kiran et al., 2014), demonstrating the compound’s potential in the field of photonics.

属性

IUPAC Name |

(2Z)-2-benzylidenecyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2/b11-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJFROHCPHULKY-LUAWRHEFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CC=C2)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C/C2=CC=CC=C2)/C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-benzylidenecyclopentan-1-one | |

CAS RN |

5679-13-0 | |

| Record name | NSC105614 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride](/img/structure/B6604082.png)

![ethyl 2,3-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylate](/img/structure/B6604108.png)

![tert-butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}piperidine-1-carboxylate](/img/structure/B6604153.png)

![1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride](/img/structure/B6604154.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-oxazol-5-yl)propanoic acid](/img/structure/B6604158.png)